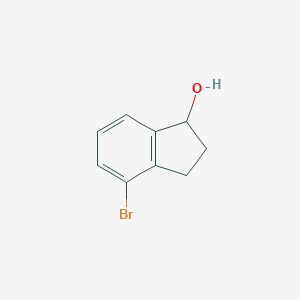![molecular formula C17H37NO3 B095486 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL CAS No. 18448-68-5](/img/structure/B95486.png)
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as "DDAEP" and belongs to the family of surfactants.
Wissenschaftliche Forschungsanwendungen
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL has been extensively studied for its potential applications in various fields such as drug delivery, gene therapy, and nanotechnology. The compound is known to form stable complexes with DNA and RNA, which can be used to deliver therapeutic agents to specific cells and tissues. The surfactant properties of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL also make it suitable for the preparation of nanoparticles and liposomes.
Wirkmechanismus
The mechanism of action of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is not fully understood, but it is believed to involve the disruption of lipid membranes. The compound can insert itself into lipid bilayers and cause structural changes, leading to membrane destabilization and lysis. This property makes it useful for the delivery of therapeutic agents, as it can facilitate the release of drugs from liposomes and nanoparticles.
Biochemical and physiological effects:
Studies have shown that 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can cause cytotoxicity and apoptosis in certain cell lines. The compound has also been shown to affect the activity of enzymes such as acetylcholinesterase, which is involved in neurotransmitter signaling. However, the physiological effects of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is its ability to form stable complexes with nucleic acids, which can be used for gene delivery and transfection. The compound is also relatively easy to synthesize and purify. However, the cytotoxicity and membrane-disrupting properties of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can limit its use in certain experiments. Additionally, the effects of the compound on different cell types and tissues need to be further investigated.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL. One area of interest is the development of more efficient and targeted drug delivery systems using the compound. Another direction is the investigation of the compound's effects on different cell types and tissues to better understand its mechanism of action and potential therapeutic applications. The use of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL in the preparation of nanoparticles and liposomes also holds promise for the development of new materials for various applications.
Synthesemethoden
The synthesis of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL involves the reaction between dodecyl bromide and 3-amino-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified through a series of processes such as filtration, washing, and drying.
Eigenschaften
CAS-Nummer |
18448-68-5 |
|---|---|
Produktname |
1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL |
Molekularformel |
C17H37NO3 |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
1-dodecoxy-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-17(20)15-18-12-13-19/h17-20H,2-16H2,1H3 |
InChI-Schlüssel |
FUVVCZPEOKAHJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CNCCO)O |
Kanonische SMILES |
CCCCCCCCCCCCOCC(CNCCO)O |
Andere CAS-Nummern |
18448-68-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)

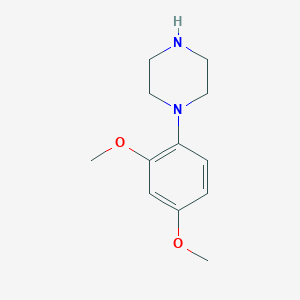
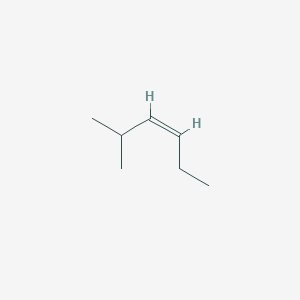
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
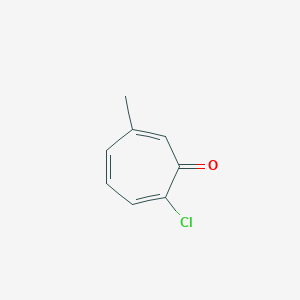
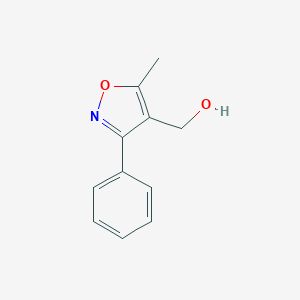
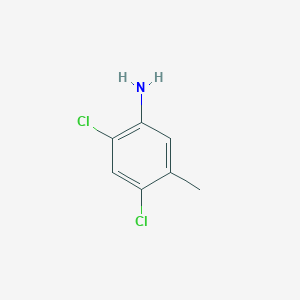

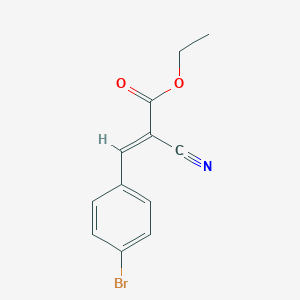

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
